Diethylammonium (Z)-hexadec-9-enoate
Description
Diethylammonium (Z)-hexadec-9-enoate is an ionic liquid (IL) or surfactant derivative comprising a diethylammonium cation paired with the conjugate base of (Z)-hexadec-9-enoic acid (palmitoleic acid). The (Z)-configuration of the double bond at the 9th carbon of the hexadecenoate chain confers unique physicochemical properties, such as reduced melting points and enhanced solubility in nonpolar solvents compared to saturated analogs . This compound is synthesized via neutralization of (Z)-hexadec-9-enoic acid with diethylamine, analogous to the preparation of diethylammonium acetate ([DEA][Ac]) .
Properties
CAS No. |
94405-93-3 |
|---|---|
Molecular Formula |
C20H41NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
diethylazanium;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/C16H30O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-5-4-2/h7-8H,2-6,9-15H2,1H3,(H,17,18);5H,3-4H2,1-2H3/b8-7-; |
InChI Key |
AMLAAJUSPWAEGI-CFYXSCKTSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CC[NH2+]CC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].CC[NH2+]CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylammonium (Z)-hexadec-9-enoate can be synthesized through a reaction between hexadec-9-enoic acid and diethylamine. The reaction typically involves the following steps:
Esterification: Hexadec-9-enoic acid is first esterified with an alcohol, such as methanol, to form methyl hexadec-9-enoate.
Ammonolysis: The ester is then reacted with diethylamine under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and ammonolysis processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethylammonium (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its saturated form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Oxidation can yield diethylammonium hexadec-9-enoate oxides or peroxides.
Reduction: Reduction typically produces diethylammonium hexadecanoate.
Substitution: Substitution reactions can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
Diethylammonium (Z)-hexadec-9-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin conditions and metabolic disorders.
Industry: It is utilized in the formulation of cosmetics, detergents, and lubricants due to its surfactant properties.
Mechanism of Action
The mechanism of action of diethylammonium (Z)-hexadec-9-enoate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key molecular features of Diethylammonium (Z)-hexadec-9-enoate and related compounds:
Notes:
- The (Z)-configuration enhances fluidity and lowers melting points compared to saturated analogs.
- Esters (methyl, ethyl) exhibit higher volatility, making them suitable for flavor or pheromone applications .
- Ionic derivatives (sodium, diethylammonium salts) are surfactants or ILs with tunable conductivity .
Physicochemical Properties
Conductivity
Diethylammonium-based ILs, such as [DEA][Ac], exhibit conductivities ranging from 0.0155–0.0036 S/cm at ambient conditions . While direct data for this compound are unavailable, its conductivity is expected to be lower than [DEA][Ac] due to the larger, less mobile (Z)-hexadec-9-enoate anion. By contrast, sodium (Z)-hexadec-9-enoate likely has higher conductivity in aqueous solutions due to the smaller Na⁺ cation .
Biological Activity
Diethylammonium (Z)-hexadec-9-enoate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into its synthesis, biological mechanisms, and relevant research findings.
This compound is synthesized through the esterification of hexadec-9-enoic acid with diethylamine. The process involves two main steps:
- Esterification : Hexadec-9-enoic acid is reacted with an alcohol to form an ester.
- Ammonolysis : The ester is then reacted with diethylamine under controlled conditions to yield the final product.
This compound is characterized by its unique unsaturation at the 9th carbon position, which influences its reactivity and biological activity compared to saturated analogs.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various pathogens, including fungi and bacteria. For instance, studies have shown that compounds with similar structures can inhibit the growth of Aspergillus fumigatus, a common fungal pathogen, by disrupting melanin biosynthesis .
Anti-inflammatory Effects
The compound also demonstrates potential anti-inflammatory effects. Its mechanism of action may involve the modulation of cellular membranes and proteins, thereby influencing inflammatory pathways. The integration of this compound into lipid bilayers can alter membrane fluidity and permeability, which may affect the activity of membrane-bound enzymes and receptors.
The biological activity of this compound is largely attributed to its interaction with cellular membranes:
- Integration into Membranes : The compound can integrate into lipid bilayers, affecting their structure and function.
- Enzyme Interaction : It may interact with specific enzymes involved in metabolic pathways, modulating their activity.
This dual action on cellular membranes and enzymes suggests a multifaceted approach to its biological effects.
Case Studies and Research Findings
- Antimelanogenic Activity : A study explored the antimelanogenic effects of related compounds on Aspergillus fumigatus. The findings indicated that certain concentrations could significantly reduce melanin production, which is vital for fungal virulence .
- Microbial Inhibition : Another study demonstrated that compounds similar to this compound inhibited bacterial growth effectively, suggesting potential applications in developing antimicrobial agents .
- Cytotoxicity Studies : Investigations into the cytotoxicity of related compounds revealed that they could induce oxidative stress in microbial cells, leading to enhanced cellular uptake and subsequent cell death .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity | Unique Properties |
|---|---|---|---|
| Diethylammonium hexadecanoate | Saturated | Moderate antimicrobial | Lacks unsaturation |
| Diethylammonium octadec-9-enoate | Longer carbon chain | Antimicrobial | Increased hydrophobicity |
| Diethylammonium dodec-9-enoate | Shorter carbon chain | Limited activity | Reduced membrane interaction |
This compound stands out due to its specific unsaturation at the 9th carbon position, which enhances its reactivity and biological activity compared to its saturated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
